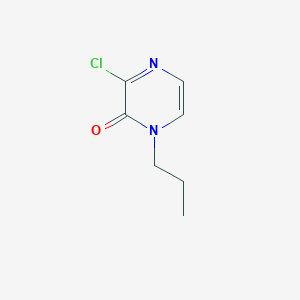

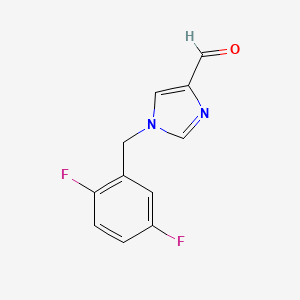

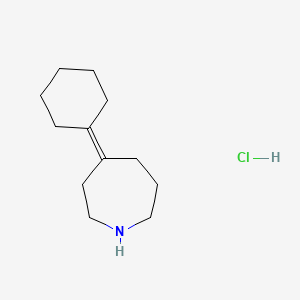

![molecular formula C8H8F3N3O2 B1531820 3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid CAS No. 2030490-25-4](/img/structure/B1531820.png)

3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid

Overview

Description

“3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid” is a chemical compound . It is related to a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction proceeds at room temperature for 2-3 hours, after which the solvent is removed .Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography . The crystal structure reveals details about the atomic coordinates and displacement parameters .Scientific Research Applications

Nonpeptide αvβ3 Antagonists for Osteoporosis Treatment

Compounds related to 3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the prevention and treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and favorable pharmacokinetics across several animal models, which led to their selection for clinical development aimed at treating osteoporosis (Coleman et al., 2004).

Synthesis of Trifluoromethylated Analogues

The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcases the chemical versatility of compounds related to 3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid. These analogues were synthesized using a chiral auxiliary approach, contributing to the field of organic synthesis with potential applications in drug development (Sukach et al., 2015).

Chemical Modification of Pyrimidines

Research on the cyanoacetylation of 6-aminopyrimidines highlights the chemical reactivity of pyrimidine derivatives, leading to the development of novel compounds with potential applications in medicinal chemistry and synthetic organic chemistry (Quiroga et al., 2008).

Development of Antimicrobial Agents

The exploration of pyrimidine derivatives for the synthesis of antimicrobial agents underscores the potential of compounds structurally related to 3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid in contributing to the discovery of new antibacterial and antifungal treatments (Hossan et al., 2012).

Fluorescence Binding Studies

Investigations into the interactions between p-hydroxycinnamic acid derivatives and bovine serum albumin (BSA) via fluorescence binding studies illustrate the broader research interest in pyrimidine derivatives for understanding protein-ligand interactions, which is crucial for the development of diagnostic tools and therapeutic agents (Meng et al., 2012).

Future Directions

The future directions for the study of “3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid” and related compounds could involve further exploration of their biological activities . For instance, trifluoromethyl group-containing drugs have been approved by the FDA, indicating potential therapeutic applications .

properties

IUPAC Name |

3-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O2/c9-8(10,11)5-3-6(14-4-13-5)12-2-1-7(15)16/h3-4H,1-2H2,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLPVCFHCBIUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1NCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

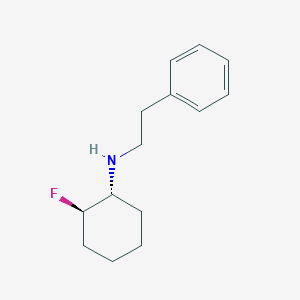

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1531745.png)

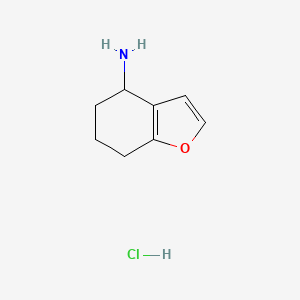

![1-[3-(3-Methylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531748.png)

amine](/img/structure/B1531752.png)

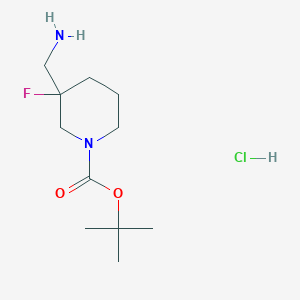

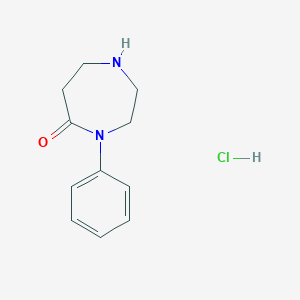

![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)